molecular formula C17H14N2O B1331120 5-Benzyloxyindole-3-acetonitrile CAS No. 2436-15-9

5-Benzyloxyindole-3-acetonitrile

Cat. No. B1331120
CAS RN: 2436-15-9
M. Wt: 262.3 g/mol
InChI Key: ADPRFNVFBYHCJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with acetonitrile as a solvent or reactant. For instance, the synthesis of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles is achieved through a one-pot, four-component condensation reaction in acetonitrile . Similarly, 3-Benzyl-5-imino-4-thioxo-2-imidazolidinones are synthesized using acetonitrile electrogenerated base . These methods could potentially be adapted for the synthesis of 5-Benzyloxyindole-3-acetonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can be influenced by the presence of substituents and their interactions. For example, the polymorphic form of a compound with di­phenyl­phosphine oxide substituents shows different crystal structures due to hydrogen bonding and the geometry around the phosphorus atoms . This suggests that the molecular structure of 5-Benzyloxyindole-3-acetonitrile could also exhibit interesting features depending on its substituents and the solvent used for crystallization.

Chemical Reactions Analysis

Chemical reactions involving acetonitrile as a solvent can lead to various transformations. The addition of benzylamines to benzylidene-1,3-indandiones in acetonitrile is described as a nucleophilic addition reaction . Moreover, the conversion of benzo-2,1,3-thiadiazoles to their dioxo derivatives is facilitated by hydrogen peroxide and hydrochloric acid in acetonitrile . These studies provide a foundation for understanding how 5-Benzyloxyindole-3-acetonitrile might react under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be deduced from its interactions and reactivity. The study of crown ethers in acetonitrile reveals complexation thermodynamics with lanthanoid nitrates, indicating solvent-specific interactions . Additionally, the spectral and luminescent properties of certain derivatives in acetonitrile suggest that substituents can significantly alter these properties . These findings can be extrapolated to predict the behavior of 5-Benzyloxyindole-3-acetonitrile in solution and its potential applications.

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Catalytic Addition-Elimination Reactions

    A study by Browne, Niyomura, and Wirth (2007) demonstrates the use of selenium electrophiles in catalytic addition-elimination reactions. This method involves converting a range of (E)-3-butenoic acids to butenolides in good yields, showcasing the potential application of similar compounds in synthetic chemistry (Browne, Niyomura, & Wirth, 2007).

  • Synthesis of Organic Aerogels

    Peikolainen et al. (2012) describe a method to prepare 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media using acetonitrile. This research indicates the utility of compounds like 5-Benzyloxyindole-3-acetonitrile in the synthesis of advanced materials (Peikolainen et al., 2012).

  • Electrochemical Synthesis

    Sbei et al. (2015) discuss the use of acetonitrile in electrochemical synthesis, leading to the creation of novel compounds. This highlights the role of similar chemical structures in electrochemical applications (Sbei et al., 2015).

Molecular Studies and Compound Analysis

  • Crystallography and Molecular Structure

    Gainsford, Bhuiyan, and Kay (2009) conducted a study using synchrotron radiation to analyze the molecular structure of a compound closely related to 5-Benzyloxyindole-3-acetonitrile. Such studies are vital for understanding the crystal structures of complex organic compounds (Gainsford, Bhuiyan, & Kay, 2009).

  • Spectral and Luminescent Properties
    inescent, and spectral–kinetic properties of derivatives of cyclopentanone in acetonitrile, which is relevant for compounds like 5-Benzyloxyindole-3-acetonitrile in understanding their behavior under various conditions (Gutrov et al., 2019).
  • Synthesis of Biologically Active Compounds

    Yamada et al. (2002) conducted synthetic studies on psilocin analogs, including derivatives of benzyloxyindole, demonstrating the importance of such compounds in the synthesis of biologically active molecules (Yamada et al., 2002).

  • Anti-Influenza Activity

    Dong et al. (2020) synthesized indole-3-acetonitrile-6-O-β-d-glucopyranoside, starting from a benzyloxyindole compound, and tested its anti-influenza efficacy. This indicates potential medicinal applications of similar compounds (Dong et al., 2020).

Chemistry of Solvents and Reagents

  • Electrochemical Studies in Solvents

    Macías-Ruvalcaba and Evans (2006) explored the electrochemical reduction of benzoquinone in acetonitrile, providing insight into the behavior of similar compounds in solvent-based electrochemical processes (Macías-Ruvalcaba & Evans, 2006).

  • Synthesis:** Dhakshinamoorthy, Álvaro, and García (2011) investigated the aerobic oxidation of benzylic alcohols catalyzed by metal−organic frameworks in acetonitrile. This research underscores the importance of acetonitrile and related compounds in facilitating catalytic reactions, potentially relevant to 5-Benzyloxyindole-3-acetonitrile (Dhakshinamoorthy, Álvaro, & García, 2011).
  • Gold(I)-Catalyzed Syntheses

    Fernández-Canelas, Rubio, and González (2019) describe a Gold(I)-catalyzed process for the synthesis of benzofurans in acetonitrile. This highlights the role of acetonitrile and related compounds in advanced catalytic synthesis techniques (Fernández-Canelas, Rubio, & González, 2019).

  • Hydricity Measurements in Acetonitrile

    Ellis et al. (2004) measured the hydricities of various compounds in acetonitrile, contributing to our understanding of the thermodynamic properties of chemicals in solvents like acetonitrile (Ellis et al., 2004).

properties

IUPAC Name

2-(5-phenylmethoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPRFNVFBYHCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947223
Record name [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyloxyindole-3-acetonitrile

CAS RN

2436-15-9
Record name 2436-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73391
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Record name [5-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-(benzyloxy)-1H-indol-3-yl]acetonitrile
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Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described in Example 1 from benzyl bromide and 5-hydroxyindole-3-acetonitrile. MS ES (MH−)=263.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
C Markl, WP Clafshenkel, MI Attia, S Sethi… - Archiv der …, 2011 - Wiley Online Library
… For the commercially available 6, we developed two new synthetic approaches starting from the lower-priced 5-benzyloxyindole-3-acetonitrile (Scheme 1). A two step reaction sequence …
Number of citations: 29 onlinelibrary.wiley.com
P Schneider, B Henßen, B Paschold… - Angewandte Chemie …, 2021 - Wiley Online Library
… The natural substrate was synthesized starting from the commercially available 5-benzyloxyindole-3-acetonitrile (11, Scheme 1 A): reductive acylation provided amide 12 that could be …
Number of citations: 12 onlinelibrary.wiley.com
CN Filer, D Orphanos - Applied Radiation and Isotopes, 2020 - Elsevier
… with 5-benzyloxyindole-3-acetonitrile (Sigma-Aldrich 567701) in these systems. The UV (ethanol) spectrum of 8 was identical to that of 5-benzyloxyindole-3-acetonitrile as well. …
Number of citations: 3 www.sciencedirect.com
CS See, M Kitagawa, PJ Liao, KH Lee, J Wong… - European Journal of …, 2018 - Elsevier
… The versatile hydroxy building block 29 was prepared from commercially available 5-benzyloxyindole-3-acetonitrile (28) in good yield using a chemoselective hydrogenation method …
Number of citations: 12 www.sciencedirect.com
D Desaty, D Keglević - Croatica Chemica Acta, 1965 - hrcak.srce.hr
The condensation of a number of phenylhydrazine hydrochlorides with various acetals in 25,'o acetic acid at 50-800 was investigated a: nd several new indoles prepared. It was …
Number of citations: 18 hrcak.srce.hr
GL Plaa, E de Lamirande, M Lewittes… - Biochemical …, 1982 - Elsevier
… 5-Hydroxytryptamine- olo~flfl-d4 was prepared by refluxing 5-benzyloxyindole-3-acetonitrile, in ethanol-OD, DzO and NaCN, reduction with lithium aluminum deuteride and …
Number of citations: 49 www.sciencedirect.com
A Karamitri, MS Sadek, AS Journé, F Gbahou… - Bioorganic …, 2019 - Elsevier
… It was prepared from commercially available 5-benzyloxyindole-3-acetonitrile according to our previously reported procedure [29]. O-alkylation of O-desmethylmelatonin using methyl 5-…
Number of citations: 14 www.sciencedirect.com
NS DOGGETT - academia.edu
… 5-Hydroxytryptamine-aa-d was prepared from 5benzyloxyindole-3-acetonitrile. The nitrile ester was reduced with lithium aluminium deuteride and hydrogenated over palladium on …
Number of citations: 0 www.academia.edu
HY Peter, C Kazakoff, BA Davis, AA Boulton - Biochemical Pharmacology, 1982 - Elsevier
Number of citations: 0

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